4,5-dichloroquinolin-8-ol
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Overview
Description
4,5-Dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloroquinolin-8-ol can be synthesized through several methods. One common synthetic route involves the chlorination of quinolin-8-ol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 4 and 5 positions of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other quinoline derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
4,5-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including malaria and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-dichloroquinolin-8-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the activity of enzymes essential for the survival of microorganisms. For example, it can inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and repair, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar properties.
5-Chloroquinolin-8-ol: A mono-chlorinated derivative with distinct chemical behavior.
8-Hydroxyquinoline: A non-chlorinated quinoline derivative with a wide range of applications
Uniqueness
4,5-Dichloroquinolin-8-ol is unique due to the presence of two chlorine atoms at the 4 and 5 positions of the quinoline ring. This structural feature imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
229494-83-1 |
---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
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